molecular formula C19H15N3O3S2 B232545 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one CAS No. 146426-61-1

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one

Cat. No. B232545
CAS RN: 146426-61-1
M. Wt: 444.4 g/mol
InChI Key: UBNAXKVAGIAFDG-SFHVURJKSA-N
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Description

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, also known as BRL-15572, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain neurotransmitter receptors, particularly those involved in pain perception and addiction.

Mechanism Of Action

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one acts as a selective agonist for the delta-opioid receptor and a selective antagonist for the nociceptin/orphanin FQ peptide receptor. By modulating the activity of these receptors, 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can affect pain perception and addiction.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one can reduce pain perception in animal models, without the negative side effects associated with traditional opioid analgesics. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Advantages And Limitations For Lab Experiments

One advantage of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one is its selectivity for certain neurotransmitter receptors, which allows for more targeted effects on pain perception and addiction. However, one limitation is that its effects on these receptors may vary depending on the specific experimental conditions and animal models used.

Future Directions

There are several potential future directions for research on 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one. One area of focus could be on developing more potent and selective analogs of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one for use in preclinical and clinical studies. Another area of focus could be on investigating the long-term effects of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one on pain perception and addiction, as well as its potential for abuse and dependence. Additionally, research could be conducted to explore the potential of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one as a treatment for other conditions, such as anxiety and depression.

Synthesis Methods

The synthesis of 1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one involves the reaction of 4-bromobenzyl chloride with 3-(cyclopentyloxy)-4-methoxybenzaldehyde in the presence of sodium hydride, followed by cyclization with pyrrolidine-2-one. The resulting product is then purified through column chromatography.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to selectively modulate the activity of certain neurotransmitter receptors, such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor, which are involved in pain perception and addiction.

properties

CAS RN

146426-61-1

Product Name

1-(4-Bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C19H15N3O3S2

Molecular Weight

444.4 g/mol

IUPAC Name

(4R)-1-[(4-bromophenyl)methyl]-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H26BrNO3/c1-27-21-11-8-17(12-22(21)28-20-4-2-3-5-20)18-13-23(26)25(15-18)14-16-6-9-19(24)10-7-16/h6-12,18,20H,2-5,13-15H2,1H3/t18-/m0/s1

InChI Key

UBNAXKVAGIAFDG-SFHVURJKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4

SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C2)CC3=CC=C(C=C3)Br)OC4CCCC4

synonyms

1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, (S)-isomer
BCPMP

Origin of Product

United States

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